molecular formula C15H21BO4 B6165745 methyl 2-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate CAS No. 891843-56-4

methyl 2-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

Cat. No. B6165745
CAS RN: 891843-56-4
M. Wt: 276.1
InChI Key:
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Description

“Methyl 2-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate” is a chemical compound. It is also known as “Phenylboronic Acid Pinacol Ester” and is commonly used in the preparation of pharmaceuticals and chemical intermediates .


Synthesis Analysis

The synthesis of this compound involves complex chemical reactions. The structures were solved by direct methods using SHELXS-2018/3 and refined by the full-matrix least-squares procedure on F2 for all data using SHELXL-2018/3 .


Molecular Structure Analysis

The molecular structure of this compound has been studied extensively. The crystal structure of a similar compound, “3-bromo-6-methoxy-2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine”, has been reported . The structure was solved by direct methods and refined by the full-matrix least-squares procedure .


Chemical Reactions Analysis

This compound is involved in various chemical reactions. For instance, “Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate” was used to prepare 2-aryl-4,4,5,5,-tetramethyl-1,3,2-dioxaborolanes via palladium-catalyzed coupling reactions .


Physical And Chemical Properties Analysis

This compound is a colorless oily substance at room temperature . It has a molecular formula of C12H17BO2 .

Scientific Research Applications

Safety and Hazards

This compound is highly flammable and can produce flammable or ignitable gases when it comes into contact with water . It should be stored in a dry place in a sealed container . It should be handled under an inert gas and kept away from heat, sparks, open flames, and hot surfaces .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for methyl 2-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate involves the reaction of 2-methyl-6-hydroxybenzoic acid with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane in the presence of a coupling agent, followed by esterification with methyl iodide.", "Starting Materials": [ "2-methyl-6-hydroxybenzoic acid", "4,4,5,5-tetramethyl-1,3,2-dioxaborolane", "coupling agent", "methyl iodide" ], "Reaction": [ "Step 1: Dissolve 2-methyl-6-hydroxybenzoic acid (1.0 equiv) and 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1.2 equiv) in anhydrous dichloromethane.", "Step 2: Add a coupling agent (e.g. N,N'-diisopropylcarbodiimide) (1.2 equiv) to the reaction mixture and stir at room temperature for 2 hours.", "Step 3: Quench the reaction with water and extract the organic layer with dichloromethane.", "Step 4: Dry the organic layer over anhydrous magnesium sulfate and concentrate the solution under reduced pressure.", "Step 5: Dissolve the resulting intermediate in anhydrous tetrahydrofuran.", "Step 6: Add methyl iodide (1.2 equiv) to the reaction mixture and stir at room temperature for 2 hours.", "Step 7: Quench the reaction with water and extract the organic layer with dichloromethane.", "Step 8: Dry the organic layer over anhydrous magnesium sulfate and concentrate the solution under reduced pressure.", "Step 9: Purify the crude product by column chromatography to obtain methyl 2-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate as a white solid." ] }

CAS RN

891843-56-4

Molecular Formula

C15H21BO4

Molecular Weight

276.1

Purity

95

Origin of Product

United States

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